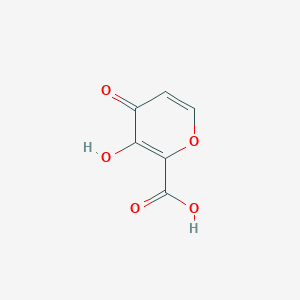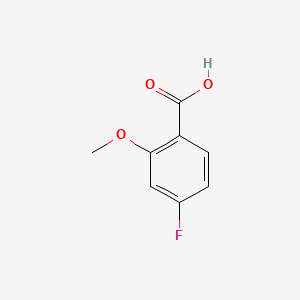
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
Vue d'ensemble
Description
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, also known as HOPC, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. HOPC is a pyranone derivative that can be synthesized through various methods, and its unique chemical structure has been found to exhibit diverse biochemical and physiological effects.
Applications De Recherche Scientifique
Organic Synthesis and Green Chemistry
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is of considerable interest in the field of organic synthesis. Its biotechnological preparation, particularly under "green" conditions, offers new opportunities as a building block in organic synthesis. This approach emphasizes the use of renewable raw materials and the development of bioreactors and pilot plants for organic acid production, aiming to minimize technological efforts and maximize efficiency. Such acids are used as educts in the chemical synthesis of various compounds including hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids (Aurich et al., 2012).
Coordination Compounds and Photoluminescence
The compound has been utilized in synthesizing complex compounds with lanthanides like europium(III) and gadolinium(III). These complexes have shown interesting properties, particularly in the field of photoluminescence. The research in this area has focused on the synthesis, structure, and luminescent properties of these coordination compounds, indicating potential applications in material sciences and photonics (Bukov et al., 2021).
Antimicrobial Activity
This compound derivatives have been synthesized with a focus on their antimicrobial activity. These derivatives have shown effectiveness against various bacteria and fungi, indicating potential in developing new antimicrobial agents. The research in this field highlights the synthesis methods and the evaluation of the antimicrobial activities of these compounds (Aytemir et al., 2003).
Orientations Futures
The future directions for “3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid” could involve further optimization of its synthesis process to improve yield, reduce the use of problematic solvents, and address safety concerns . It could also involve exploring its potential uses as an intermediate in the synthesis of other pharmaceutical compounds .
Mécanisme D'action
Target of Action
The primary target of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is the opioid-like receptors that trigger signal transmission through the Na+, K±ATPase/Src complex . These receptors are found in primary sensor neurons in nerve tissue culture .
Mode of Action
This compound interacts with the opioid-like receptors, triggering signals that modulate the Nav1.8 sodium ion channels . This modulation provides an analgesic effect .
Biochemical Pathways
The interaction of this compound with opioid-like receptors triggers signal transmission through the Na+, K±ATPase/Src complex . This process modulates signals of Nav1.8 sodium ion channels, providing an analgesic effect .
Pharmacokinetics
It is known that the compound is administered via a single intramuscular injection .
Result of Action
The interaction of this compound with its targets results in the modulation of Nav1.8 sodium ion channels, providing an analgesic effect . This effect was observed in acute pain models using Wistar rats in the tail-flick and hot-plate tests .
Analyse Biochimique
Biochemical Properties
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosinase, which it inhibits, thereby affecting melanin synthesis . Additionally, it has been shown to interact with opioid-like receptors, modulating signal transmission through the Na+, K±ATPase/Src complex . These interactions highlight the compound’s potential in therapeutic applications, particularly in pain management and skin care.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving opioid-like receptors, leading to analgesic effects . The compound also impacts gene expression and cellular metabolism, as evidenced by its ability to modulate the activity of sodium ion channels and influence cellular redox potentials . These effects underscore its potential in treating conditions related to pain and oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to opioid-like receptors, triggering signal transmission through the Na+, K±ATPase/Src complex, which modulates the activity of sodium ion channels . This interaction results in analgesic effects without causing habituation, as it does not involve G-proteins . Additionally, the compound inhibits tyrosinase, affecting melanin synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability in various conditions, with no significant degradation observed . Long-term studies have indicated that it maintains its analgesic effects without causing toxic manifestations . These findings suggest that the compound is stable and effective over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed that it exhibits dose-dependent analgesic effects. In Wistar rats, the compound was administered at doses of 20, 40, and 60 mg/kg, with significant analgesic effects observed at all doses . No toxic or adverse effects were reported, indicating that the compound is safe at these dosages . These findings highlight its potential for use in pain management.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase, inhibiting its activity and affecting melanin synthesis . Additionally, the compound’s interaction with opioid-like receptors influences metabolic flux and metabolite levels, contributing to its analgesic effects . These interactions underscore the compound’s role in various metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is distributed throughout the body, with a particular affinity for tissues involved in pain signaling and melanin synthesis . Its localization and accumulation in these tissues contribute to its therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with opioid-like receptors and tyrosinase . These interactions are facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments, enhancing its therapeutic potential.
Propriétés
IUPAC Name |
3-hydroxy-4-oxopyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-3-1-2-11-5(4(3)8)6(9)10/h1-2,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUDOWCTKOXYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C(C1=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)












